

2-Amino-1,3-bis(carboxylethoxy)propane certificate of analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-1,3-
bis(carboxylethoxy)propane

Cat. No.: B604946

[Get Quote](#)

Technical Guide: 2-Amino-1,3-bis(carboxylethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Amino-1,3-bis(carboxylethoxy)propane**, a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This guide covers its chemical properties, typical analytical specifications, detailed experimental protocols for quality control, and a plausible synthetic route.

Core Properties and Specifications

2-Amino-1,3-bis(carboxylethoxy)propane, often supplied as its hydrochloride salt, is a versatile chemical reagent featuring a primary amino group and two terminal carboxylic acids. This structure allows for orthogonal conjugation strategies, making it a valuable component in drug development and chemical biology. The primary amine can react with activated esters or carboxylic acids, while the terminal carboxyl groups can form stable amide bonds with primary amines using coupling agents.

Physicochemical Data

The following table summarizes the key physicochemical properties of **2-Amino-1,3-bis(carboxylethoxy)propane** hydrochloride.

Property	Value
Chemical Name	Propanoic acid, 3,3'-[(2-amino-1,3-propanediyl)bis(oxy)]bis-, hydrochloride (1:1)
Molecular Formula	C ₉ H ₁₈ ClNO ₆
Molecular Weight	271.70 g/mol
CAS Number	2421153-68-4
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Typical Certificate of Analysis Data

The quality of **2-Amino-1,3-bis(carboxylethoxy)propane** is critical for its application in sensitive assays and drug development. Below is a summary of typical specifications found on a Certificate of Analysis.

Test	Specification
Appearance	White to off-white solid
Purity (by ¹ H NMR)	≥97.0%
¹ H NMR Spectrum	Consistent with structure
Storage Conditions	Room temperature (dry and cool). For long-term storage in solvent, -20°C (1 year) or -80°C (2 years).

Synthesis Pathway

A plausible and common synthetic route to **2-Amino-1,3-bis(carboxylethoxy)propane** starts from the readily available precursor, 2-amino-1,3-propanediol (serinol). The synthesis involves

a three-step process: protection of the amino group, etherification of the hydroxyl groups, and subsequent deprotection of the amine and hydrolysis of the esters.



[Click to download full resolution via product page](#)

Caption: Plausible synthesis route for **2-Amino-1,3-bis(carboxylethoxy)propane**.

Detailed Synthesis Protocol

Step 1: N-Boc Protection of Serinol

- Dissolve serinol in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
- Add a base, for example, triethylamine or sodium bicarbonate, to the solution.
- Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring at room temperature.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Extract the N-Boc-serinol product with an organic solvent and purify, typically by column chromatography.

Step 2: Etherification

- Dissolve the N-Boc-serinol in a polar aprotic solvent like dimethylformamide (DMF).
- Add a strong base, such as sodium hydride, at 0°C to deprotonate the hydroxyl groups.
- Slowly add tert-butyl acrylate to the reaction mixture.
- Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

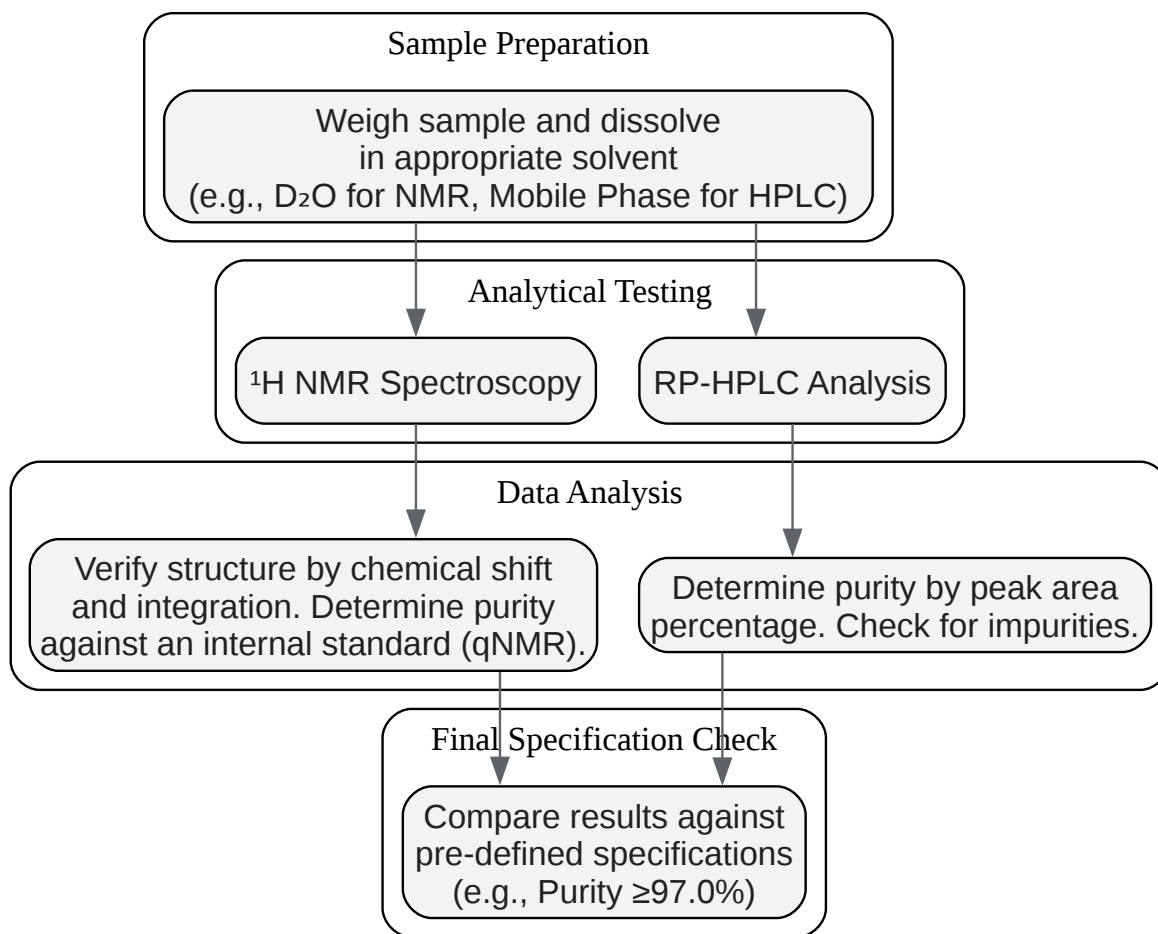
- Quench the reaction with water and extract the product, N-Boc-2-Amino-1,3-bis(tert-butoxycarbonylethoxy)propane, with an organic solvent. Purify by column chromatography.

Step 3: Deprotection and Hydrolysis

- Dissolve the purified, fully protected intermediate in a suitable solvent like dichloromethane (DCM) or dioxane.
- Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane. This step simultaneously removes the Boc protecting group and hydrolyzes the tert-butyl esters.
- Stir the reaction at room temperature until completion.
- Remove the solvent and excess acid under reduced pressure to yield the final product, **2-Amino-1,3-bis(carboxylethoxy)propane**, typically as its hydrochloride salt.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the identity and purity of **2-Amino-1,3-bis(carboxylethoxy)propane**. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).



[Click to download full resolution via product page](#)

Caption: Quality control workflow for **2-Amino-1,3-bis(carboxylethoxy)propane**.

Protocol for Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR is a primary method for determining the purity of **2-Amino-1,3-bis(carboxylethoxy)propane** without the need for a specific reference standard of the compound itself.

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of the **2-Amino-1,3-bis(carboxylethoxy)propane** sample into an NMR tube.
- Accurately weigh and add a suitable internal standard with a known purity (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
- Add a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) to completely dissolve both the sample and the internal standard.
- NMR Data Acquisition:
 - Acquire a quantitative ¹H NMR spectrum. Key parameters include:
 - Pulse Program: A standard single-pulse experiment.
 - Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the standard to ensure full relaxation. A delay of 30-60 seconds is often sufficient.
 - Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
- Data Processing and Analysis:
 - Process the spectrum with appropriate phasing and baseline correction.
 - Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
 - Calculate the purity using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where:

- I = Integral value

- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard

Protocol for HPLC-UV Analysis

Due to the lack of a strong chromophore, direct UV detection of **2-Amino-1,3-bis(carboxylethoxy)propane** at high sensitivity is challenging. Therefore, a pre-column derivatization method is often employed.

- Derivatization (Example using OPA):
 - Prepare a solution of the sample in a suitable buffer (e.g., borate buffer, pH 9.5).
 - Add a solution of o-phthaldialdehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine).
 - The primary amine of the analyte will react rapidly with OPA/thiol to form a highly fluorescent and UV-active isoindole derivative.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate with 1% THF, pH 7.2).
 - Mobile Phase B: Acetonitrile or Methanol.
 - Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the derivatized product and any impurities.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 338 nm or a fluorescence detector (Ex: 340 nm, Em: 450 nm).
 - Injection Volume: 10-20 μ L.

- Analysis:
 - The purity is determined by calculating the peak area percentage of the main derivatized product relative to the total area of all peaks in the chromatogram.

This technical guide provides a foundational understanding of **2-Amino-1,3-bis(carboxylethoxy)propane** for professionals in the field of drug discovery and development. The provided protocols and data serve as a starting point for the successful application and quality assessment of this important chemical linker.

- To cite this document: BenchChem. [2-Amino-1,3-bis(carboxylethoxy)propane certificate of analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b604946#2-amino-1-3-bis-carboxylethoxy-propane-certificate-of-analysis\]](https://www.benchchem.com/product/b604946#2-amino-1-3-bis-carboxylethoxy-propane-certificate-of-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com